molecular formula C6H11NO4 B1583270 DL-2-Methylglutamic acid CAS No. 71-90-9

DL-2-Methylglutamic acid

Cat. No.: B1583270
CAS No.: 71-90-9
M. Wt: 161.16 g/mol
InChI Key: QHSCIWIRXWFIGH-UHFFFAOYSA-N
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Description

DL-2-Methylglutamic Acid is a derivative of glutamic acid . It is used in chemical synthesis studies .


Synthesis Analysis

This compound may be synthesized using various methods. One such method involves the reaction of 2-methylglutamate with glutamate decarboxylase from Escherichia coli .


Molecular Structure Analysis

The molecular formula of this compound is C6H11NO4 . Its molecular weight is 161.16 g/mol .


Chemical Reactions Analysis

Several intermediates in the reaction of 2-methylglutamate with glutamate decarboxylase from Escherichia coli were detected by stopped-flow spectrophotometry and by rapid-scanning spectrophotometry after conventional mixing .


Physical and Chemical Properties Analysis

This compound is a white to off-white fine crystalline powder . Its melting point is 160 °C (dec.) (lit.) .

Scientific Research Applications

Rapid Chiral Discrimination

DL-2-Methylglutamic acid, as a chiral molecule, has significant implications in distinguishing between disease states. For example, Fukui et al. (2021) developed a rapid method to separate the enantiomers of 2-hydroxyglutaric acid, closely related to this compound, using chiral derivatizing reagent and field asymmetric waveform ion mobility spectrometry/mass spectrometry. This method shows potential for clinical analysis, highlighting the importance of such compounds in medical diagnostics (Fukui et al., 2021).

Neurometabolic Disorder Study

In neurometabolic disorders, this compound and its derivatives play a crucial role. Mühlhausen et al. (2014) investigated combined D,L-2-hydroxyglutaric aciduria (a condition associated with this compound), detailing its clinical course and the effects of citrate treatment. This study provides insights into the biochemical and clinical manifestations of disorders related to this compound metabolism (Mühlhausen et al., 2014).

Animal Nutrition and Health

In animal nutrition, derivatives of this compound have been studied for their effects on growth and health. Zhao et al. (2018) compared the bio-efficacy of 2-hydroxy-4-methylthiobutanoic acid with DL-methionine, examining their impact on the growth and health of Cherry Valley ducks. Such research is critical for understanding how this compound derivatives can be used to improve animal nutrition and health (Zhao et al., 2018).

Metabolic Profiling in Cancer

This compound's metabolic profiling has applications in cancer research. Terunuma et al. (2014) found that the oncometabolite 2-hydroxyglutarate, similar in structure to this compound, is associated with breast cancer prognosis. Such findings underscore the importance of this compound and its derivatives in understanding cancer metabolism and developing potential biomarkers (Terunuma et al., 2014).

Mechanism of Action

While the specific mechanism of action for DL-2-Methylglutamic acid is not explicitly stated in the search results, amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Future Directions

DL-2-Methylglutamic acid may continue to be used in chemical synthesis studies . As an amino acid derivative, it may also find applications in the development of ergogenic supplements .

Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Effects of amino acid derivatives on physical, mental, and physiological activities” discusses the benefits of amino acid derivatives as ergogenic dietary substances . Another paper titled “An investigation of transient intermediates in the reaction of 2-methylglutamate with glutamate decarboxylase from Escherichia coli” provides insights into the synthesis of this compound .

Properties

IUPAC Name

2-amino-2-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSCIWIRXWFIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018948
Record name 2-Methylglutamic acid, DL-
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Molecular Weight

161.16 g/mol
Source PubChem
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CAS No.

71-90-9, 470-51-9
Record name 2-Methylglutamic acid
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Record name 2-Methylglutamic acid, DL-
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Record name 2-Methylglutamic acid
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Record name DL-Glutamic acid, 2-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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